1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclobutyl and butylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethenone
Uniqueness
1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H21F6N |
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Molecular Weight |
353.34 g/mol |
IUPAC Name |
1-[1-[3,5-bis(trifluoromethyl)phenyl]cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C17H21F6N/c1-10(2)6-14(24)15(4-3-5-15)11-7-12(16(18,19)20)9-13(8-11)17(21,22)23/h7-10,14H,3-6,24H2,1-2H3 |
InChI Key |
IIVMEMYCGBCSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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